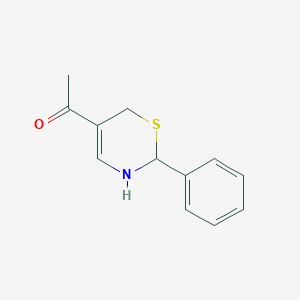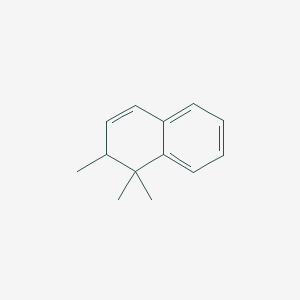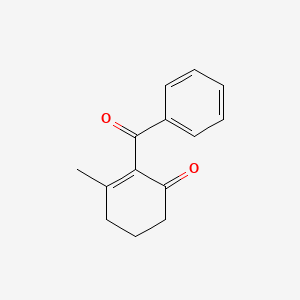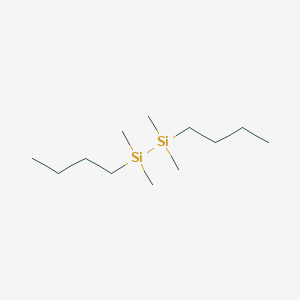
1,2-Dibutyl-1,1,2,2-tetramethyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibutyl-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to butyl and methyl groups. This compound is part of the broader class of disilanes, which are known for their unique chemical properties and applications in various fields.
准备方法
The synthesis of 1,2-Dibutyl-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with butyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Cl2Si(CH3)2+2BuLi→Bu2Si(CH3)2+2LiCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.
化学反应分析
1,2-Dibutyl-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler silanes or silanols.
Substitution: The butyl or methyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,2-Dibutyl-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of silicone-based materials and coatings, which have applications in various industrial processes.
作用机制
The mechanism by which 1,2-Dibutyl-1,1,2,2-tetramethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions.
相似化合物的比较
1,2-Dibutyl-1,1,2,2-tetramethyldisilane can be compared with other similar compounds, such as:
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: This compound has methoxy groups instead of butyl groups, leading to different chemical properties and applications.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Similar to the dimethoxy variant but with ethoxy groups, affecting its reactivity and use in different industrial processes.
1,1,2,2-Tetramethyldisilane: Lacks the butyl groups, making it less complex and used in different chemical reactions.
属性
CAS 编号 |
80034-61-3 |
|---|---|
分子式 |
C12H30Si2 |
分子量 |
230.54 g/mol |
IUPAC 名称 |
butyl-[butyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C12H30Si2/c1-7-9-11-13(3,4)14(5,6)12-10-8-2/h7-12H2,1-6H3 |
InChI 键 |
OPNLGWDDAJOMRQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](C)(C)[Si](C)(C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
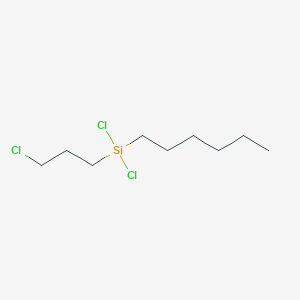
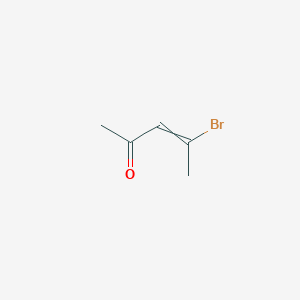


![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
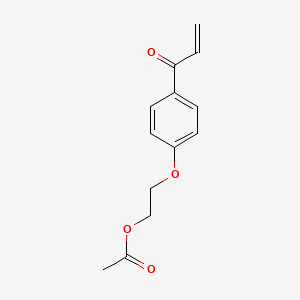

![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
